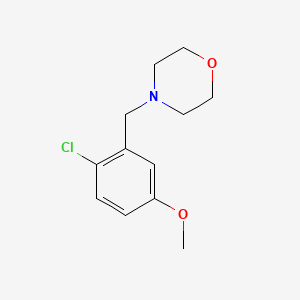

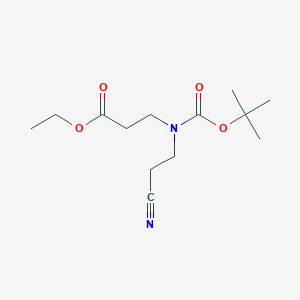

4-(2-Chloro-5-methoxybenzyl)morpholine

Overview

Description

Synthesis Analysis

Morpholines, including 4-(2-Chloro-5-methoxybenzyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Scientific Research Applications

Synthesis and Biological Evaluation

Derivatives similar to 4-(2-Chloro-5-methoxybenzyl)morpholine have been synthesized for biological evaluations. For example, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate showed significant molluscicidal effects in bioassays, indicating its potential use in controlling mollusc populations (Duan et al., 2014).

Corrosion Inhibition

Compounds containing the morpholine moiety have been investigated for their corrosion inhibition properties. A study on Schiff bases with methoxy and morpholine groups revealed their effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors and following Langmuir adsorption isotherm (Ghulamullah Khan et al., 2017).

Antimicrobial Activities

New triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, including morpholine components, displayed good to moderate antimicrobial activities against test microorganisms. This highlights the potential use of these compounds in developing antimicrobial agents (H. Bektaş et al., 2007).

Gastrokinetic Agents

A benzamide derivative with a substituted morpholine group demonstrated potent gastrokinetic activity. This compound, identified through the modification of benzyl and morpholine groups, showed a promising effect on gastric emptying, providing insights into the development of new gastrokinetic agents (S. Kato et al., 1991).

Photophysical Evaluation and Computational Study

The study of 2-methoxy- and 2-morpholino pyridine compounds revealed their highly emissive fluorophores both in solution and solid state, emphasizing the impact of substituent modification on fluorescence properties. This indicates potential applications in designing novel fluorophores for various scientific purposes (Masayori Hagimori et al., 2019).

properties

IUPAC Name |

4-[(2-chloro-5-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAPZBZLWCYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-5-methoxybenzyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)